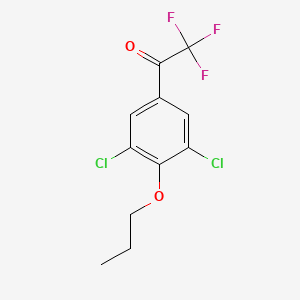
1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of dichloro, propoxy, and trifluoro groups attached to a phenyl ring, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-dichloro-4-propoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted nucleophiles in place of chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,5-Dichloro-4-propoxyphenyl)ethanone
- 1-(3,5-Dichloro-4-propoxyphenyl)-1-butanol
- (3,5-Dichloro-4-propoxyphenyl)boronic acid
Comparison: 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoro group, which imparts distinct chemical and physical properties compared to its analogs. This trifluoro group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C11H9Cl2F3O2 |
|---|---|
Molekulargewicht |
301.09 g/mol |
IUPAC-Name |
1-(3,5-dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H9Cl2F3O2/c1-2-3-18-9-7(12)4-6(5-8(9)13)10(17)11(14,15)16/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
XIOFUTALTGFSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















